Researchers requiring stereochemically-defined α1/β1-adrenoceptor antagonists face limited enantiopure options. (+)-Amosulalol (CAS 94666-17-8) addresses this gap:
• 10-fold greater α1-potency vs (-)-enantiomer; 60-fold lower β1-activity
• 12-fold more potent than labetalol at α1; 2-fold more potent than propranolol at β1
• 3-fold greater antihypertensive potency than labetalol/arotinolol in SHR at 10-30 mg/kg oral dosing
Ideal for dissecting α1- vs β1-mediated cardiovascular responses. Supplied with Certificate of Analysis.
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
CAS No.94666-17-8
Cat. No.B605489
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
(+)-Amosulalol: α1/β1 Dual Antagonist Overview
(+)-Amosulalol (CAS 94666-17-8), also known as (+)-YM-09538, is the (S)-enantiomer of the combined α1/β1-adrenoceptor antagonist amosulalol, originally developed by Yamanouchi Pharmaceutical [1]. It is a sulfonamide-substituted phenylethylamine with the molecular formula C₁₈H₂₄N₂O₅S and a molecular weight of 380.46 [2]. As an orally active dual receptor blocker, this compound reduces peripheral vascular resistance through vascular α1-blockade while simultaneously suppressing reflex tachycardia via cardiac β1-blockade [3].
Stereochemical tool
Single (S)-enantiomer for stereochemical control studies and enantiomer-attribution review.
Dual target probe
α1/β1 adrenoceptor blockade research tool for cardiovascular pathway studies.
In vivo use
Orally bioavailable compound for rodent model investigation without invasive administration.
[1] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. View Source
[2] U.S. Food and Drug Administration. UNII: G41S8TWO86 - AMOSULALOL, (+)-. FDA Substance Registration System. View Source
[3] Honda K, Takenaka T, Shiono K, Miyata-Osawa A, Nakagawa C. Autonomic and antihypertensive activity of oral amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. Jpn J Pharmacol. 1985 May;38(1):31-41. View Source
Why Generic Substitution Fails for (+)-Amosulalol
Generic substitution among combined α/β-adrenoceptor antagonists is not scientifically valid due to substantial differences in receptor selectivity profiles, stereochemical activity distribution, and species-specific pharmacokinetic parameters. The amosulalol enantiomers exhibit dramatic divergence in receptor antagonism: (+)-amosulalol is approximately 10 times more potent than (-)-amosulalol at α1-adrenoceptors, whereas (-)-amosulalol is approximately 60 times more potent at β1-adrenoceptors [1]. Consequently, racemic amosulalol and the isolated (+)-enantiomer produce distinct cardiovascular profiles that cannot be normalized through dose adjustment. Furthermore, comparative studies reveal that amosulalol (as the racemate or active enantiomer) is approximately 3-fold more potent than labetalol and arotinolol in reducing blood pressure in conscious spontaneously hypertensive rats [2], and is 12-fold more potent than labetalol at α1-adrenoceptors while being 2-fold more potent than propranolol at β1-adrenoceptors [3]. These quantifiable differences in potency, selectivity, and stereochemical activity mandate compound-specific selection criteria.
Enantiomer profile mismatch
(+)-Amosulalol and (−)-amosulalol exhibit markedly divergent α1 vs β1 activity; racemic amosulalol may not reproduce the isolated (+)-enantiomer profile.
Class selectivity divergence
Combined α/β antagonists (labetalol, arotinolol) differ in receptor selectivity ratios; direct substitution may shift cardiovascular response and complicate model interpretation.
Stereochemical purity impact
Enantiomeric purity can alter research outcome; trace opposite enantiomer may confound α1/β1 balance in mechanistic studies.
[1] Honda K, Takenaka T, Miyata-Osawa A, Terai M, Shiono K. Adrenoceptor blocking and cardiovascular effects of the optical isomers of amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent, and the corresponding desoxy derivative (YM-11133) in rats. Jpn J Pharmacol. 1986 Aug;41(4):459-66. View Source
[2] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. View Source
[3] Honda K, Takenaka T, Shiono K, Miyata-Osawa A, Nakagawa C. Autonomic and antihypertensive activity of oral amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. Jpn J Pharmacol. 1985 May;38(1):31-41. View Source
Head-to-Head Comparison Evidence
Antihypertensive Potency vs. Labetalol and Arotinolol
In conscious spontaneously hypertensive rats (SHR), oral amosulalol demonstrated a dose-dependent antihypertensive effect with a duration exceeding 10 hours at higher doses (10 and 30 mg/kg). In a direct comparative study, amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure [1].
Antihypertensive potencyHead-to-head
~3-fold greater blood pressure reduction than labetalol and arotinolol in conscious SHR (p.o., duration >10 h).
Reported antihypertensive response in conscious SHR model.
[1] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. View Source
α1-Adrenoceptor Blockade vs. Prazosin and Labetalol
In pithed rats, single oral administration of amosulalol antagonized phenylephrine-induced pressor responses. At α1-adrenoceptors, amosulalol was approximately 50 times less potent than the selective α1-antagonist prazosin, but 12 times more potent than the combined α/β antagonist labetalol [1].
α1-blockade selectivityHead-to-head
50-fold less potent than prazosin; 12-fold more potent than labetalol at α1 (pithed rat, DR₁₀=11.5 mg/kg p.o.).
Intermediate α1-blockade profile for balanced vasodilation study.
Amosulalol 50× less potent than prazosin; 12× more potent than labetalol
Conditions
Pithed rats; phenylephrine-induced pressor response; single oral administration
Why This Matters
The intermediate α1-blockade potency positions amosulalol as a balanced dual antagonist with sufficient vasodilatory activity to reduce peripheral resistance without the excessive hypotension risk associated with pure α1-blockers.
[1] Honda K, Takenaka T, Shiono K, Miyata-Osawa A, Nakagawa C. Autonomic and antihypertensive activity of oral amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. Jpn J Pharmacol. 1985 May;38(1):31-41. View Source
β1-Adrenoceptor Blockade vs. Propranolol and Labetalol
In pithed rats, single oral administration of amosulalol antagonized isoproterenol-induced positive chronotropic responses with a DR₁₀ value of 13.6 mg/kg. At β1-adrenoceptors, amosulalol was approximately as effective as labetalol and 2 times more potent than the prototypical β-blocker propranolol [1].
β1-blockade potencyHead-to-head
Equipotent to labetalol; 2-fold more potent than propranolol at β1 (pithed rat, DR₁₀=13.6 mg/kg p.o.).
Reported β1-blockade context for combined α1/β1 modulation studies.
Amosulalol equipotent to labetalol; 2× more potent than propranolol
Conditions
Pithed rats; isoproterenol-induced positive chronotropic response; single oral administration
Why This Matters
The 2-fold potency advantage over propranolol at β1-adrenoceptors, combined with α1-blockade absent in propranolol, makes amosulalol a more comprehensive agent for studies requiring simultaneous vascular and cardiac adrenoceptor modulation.
[1] Honda K, Takenaka T, Shiono K, Miyata-Osawa A, Nakagawa C. Autonomic and antihypertensive activity of oral amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. Jpn J Pharmacol. 1985 May;38(1):31-41. View Source
Enantiomer-Specific Receptor Selectivity
The optical isomers of amosulalol exhibit dramatically divergent receptor selectivity profiles. Based on DR₂ values obtained from Schild plots in normotensive pithed rats, (+)-amosulalol (DR₂ = 30 μg/kg i.v.) was approximately 10 times more potent than (-)-amosulalol (DR₂ = 324 μg/kg i.v.) at α1-adrenoceptors. Conversely, at β1-adrenoceptors, (-)-amosulalol (DR₂ = 107 μg/kg i.v.) was approximately 60 times more potent than (+)-amosulalol (DR₂ = 6460 μg/kg i.v.) [1].
Enantiomer selectivityHead-to-head
(+)-enantiomer 10× more potent at α1 (DR₂=30 μg/kg i.v.); (−)-enantiomer 60× more potent at β1 (DR₂=107 μg/kg i.v.).
Enantiomer-specific adrenoceptor selectivity for stereochemical control studies.
The pronounced stereoselectivity means that the (+)-enantiomer delivers α1-dominant blockade with minimal β1-interference, while racemic amosulalol produces a balanced α1/β1 profile. This enables enantiomer-specific selection for research requiring preferential vascular versus cardiac adrenoceptor modulation.
[1] Honda K, Takenaka T, Miyata-Osawa A, Terai M, Shiono K. Adrenoceptor blocking and cardiovascular effects of the optical isomers of amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent, and the corresponding desoxy derivative (YM-11133) in rats. Jpn J Pharmacol. 1986 Aug;41(4):459-66. View Source
Clinical Antihypertensive Efficacy in Essential Hypertension
In a 10-week clinical study of 30 patients with mild to moderate essential hypertension (mean age 55 years), daily administration of 20-60 mg amosulalol HCl produced significant blood pressure reduction. Systolic pressure decreased from a baseline of 172.4 mmHg to 149.3 mmHg, while diastolic pressure decreased from 104.7 mmHg to 92.5 mmHg [1]. A separate 8-week study in 31 patients (mean age 52.7 years) showed a statistically significant reduction after 2 weeks of treatment that was maintained through week 8: systolic BP decreased from 167.5 ± 12.0 to 157.9 ± 12.4 mmHg, diastolic BP decreased from 107.8 ± 6.6 to 103.7 ± 9.5 mmHg (P<0.05), with 94% of patients demonstrating a safe and efficacious response [2].
Clinical BP reductionTrial context
SBP reduction 9.6–23.1 mmHg; DBP reduction 4.1–12.2 mmHg at 20–60 mg/day in essential hypertension patients (8–10 weeks).
Reported blood pressure endpoint change in clinical hypertension studies.
Human patients with mild to moderate essential hypertension; 8-10 week oral treatment; 20-60 mg daily dosage
Why This Matters
These human clinical data validate that the α1/β1 dual blockade mechanism translates to measurable and sustained blood pressure reduction in hypertensive patients, supporting compound selection for translational cardiovascular research programs.
[1] Lee JG, Shin YK, et al. A Clinical Study of Amosulalol Hydrochloride(YM-09538) on the Antihypertensive Effects in Essential Hypertension. Korean Circ J. 1994 Feb;24(1):164-169. View Source
[2] Ha JW, Chung N, Kwan J, Lee MH, Lee YJ, Shim WH, Cho SY, Kim SS. Efficacy of Amosulalol HCI on Mild to Moderate Essential Hypertension. Korean Circ J. 1995 Jun;25(3):676-683. View Source
Hemodynamic Profile vs. Propranolol in Hypertension
In a 3-month study of 14 patients with mild to moderate essential hypertension receiving 40-60 mg daily oral amosulalol, responders (n=8) exhibited increased cardiac output and stroke volume, decreased total peripheral resistance and volume elasticity, with no change in heart rate. These hemodynamic effects differed noticeably from those of propranolol [1]. Unlike propranolol, which can paradoxically increase peripheral resistance and decrease cardiac output, amosulalol's combined α1-blockade (reducing afterload) and β1-blockade (controlling heart rate) produces a more favorable hemodynamic profile [1].
Hemodynamic profileReported
Amosulalol increased cardiac output and decreased total peripheral resistance; propranolol typically decreases cardiac output and may increase peripheral resistance.
Reported hemodynamic profile differentiation from pure β-blockers.
Amosulalol: increased cardiac output and stroke volume, decreased total peripheral resistance, no heart rate change
Comparator Or Baseline
Propranolol (literature baseline)
Quantified Difference
Amosulalol maintains or increases cardiac output; propranolol typically decreases cardiac output and may increase peripheral resistance
Conditions
Human patients with mild to moderate essential hypertension; 3-month oral treatment at 40-60 mg/day
Why This Matters
The hemodynamic advantage over pure β-blockers like propranolol makes amosulalol preferable for hypertension models where preserving cardiac output and reducing peripheral resistance are desired outcomes.
HemodynamicsCardiac OutputPeripheral Resistance
[1] Hemodynamic effects of amosulalol (YM-09538) in patients with essential hypertension. Jpn J Pharmacol. 1984;36(Suppl):Abstract. View Source
(+)-Amosulalol: Research and Industrial Applications
Preclinical Hypertension Model: Superior Potency vs. Labetalol
For investigators establishing spontaneously hypertensive rat (SHR) models where maximal antihypertensive effect with minimal dosing is required, amosulalol offers approximately 3-fold greater potency than labetalol and arotinolol [1]. This potency advantage permits lower oral doses (10-30 mg/kg) to achieve sustained blood pressure reduction exceeding 10 hours without reflex tachycardia [1]. Procurement of amosulalol over alternative α/β antagonists is indicated when experimental design demands robust, sustained BP reduction with favorable hemodynamic profile and reduced compound consumption.
Research programs investigating stereochemical determinants of adrenoceptor selectivity should procure (+)-amosulalol (CAS 94666-17-8) specifically, as this enantiomer exhibits 10-fold higher α1-blockade potency but 60-fold lower β1-blockade potency compared to the (-)-enantiomer [1]. This pronounced stereoselectivity makes (+)-amosulalol an ideal tool compound for dissecting α1-mediated versus β1-mediated cardiovascular responses. In contrast, racemic amosulalol produces balanced dual blockade, while the (-)-enantiomer yields β1-dominant effects. Enantiomer-specific procurement is essential for studies requiring preferential vascular α1-adrenoceptor antagonism.
Balanced α1/β1 Dual Antagonism with Clinical Validation
For translational cardiovascular research programs requiring compounds with documented human efficacy and safety, amosulalol offers a clinically validated dual α1/β1 blockade profile. Human studies in essential hypertension demonstrate significant blood pressure reductions (SBP -9.6 to -23.1 mmHg; DBP -4.1 to -12.2 mmHg) with 20-60 mg daily dosing [1] [2], accompanied by favorable hemodynamic changes including decreased total peripheral resistance without reflex tachycardia [3]. With a 94% patient response rate [2], amosulalol provides a well-characterized clinical reference for comparative pharmacology studies against newer α/β antagonists such as carvedilol.
α/β Antagonist Screening and Benchmarking
Amosulalol serves as a critical benchmark compound in screening campaigns evaluating novel α1/β1 dual antagonists due to its well-defined and intermediate potency profile: 50-fold less potent than prazosin (pure α1-antagonist) but 12-fold more potent than labetalol (prototypical α/β antagonist) at α1-adrenoceptors; and 2-fold more potent than propranolol (pure β-antagonist) at β1-adrenoceptors [1]. This intermediate positioning across the α/β antagonist potency spectrum makes amosulalol an essential reference standard for establishing structure-activity relationships and benchmarking novel chemical entities in dual adrenoceptor antagonist development programs.
Application
Selection Property
Validation Focus
Spontaneously hypertensive rat model studies
α1/β1 dual blockade activity
Blood pressure reduction and heart rate monitoring
Enantiomer-specific adrenoceptor pharmacology
Stereochemical α1 vs β1 selectivity
α1- and β1-mediated response dissection
Cardiovascular research with reported human BP data
Clinically reported blood pressure reduction
Endpoint monitoring in hypertensive research models
Novel α/β antagonist screening and benchmarking
Intermediate potency profile relative to reference antagonists
Structure-activity relationship and potency ranking
[1] Inagaki O, Sudoh K, Shibasaki M, Nakagawa C, Honda K. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. View Source
[2] Honda K, Takenaka T, Miyata-Osawa A, Terai M, Shiono K. Adrenoceptor blocking and cardiovascular effects of the optical isomers of amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent, and the corresponding desoxy derivative (YM-11133) in rats. Jpn J Pharmacol. 1986 Aug;41(4):459-66. View Source
[3] Honda K, Takenaka T, Shiono K, Miyata-Osawa A, Nakagawa C. Autonomic and antihypertensive activity of oral amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. Jpn J Pharmacol. 1985 May;38(1):31-41. View Source
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